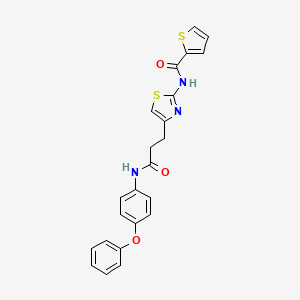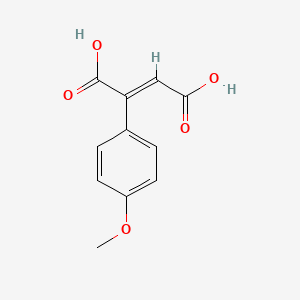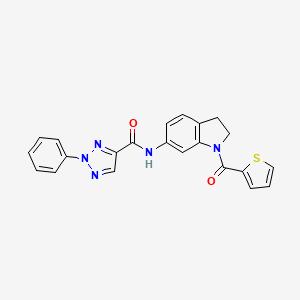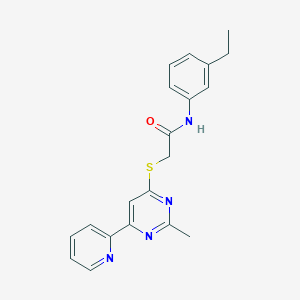
methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene and pyrazole are both important classes of heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . The compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound that has been studied for its potential biological activity. Thiophene-based analogs, like this compound, have been of interest to scientists due to their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Méthodes De Préparation
The synthesis of methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate ester to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Comparaison Avec Des Composés Similaires
Similar compounds to methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate include other thiophene and pyrazole derivatives, such as:
Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate: Lacks the methyl group on the thiophene ring.
Methyl 3-(5-ethylthiophen-2-yl)-1H-pyrazole-5-carboxylate: Contains an ethyl group instead of a methyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGNCXSSUIHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)
![ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)

![(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2685491.png)



![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)
